7-bromo-4aH-quinoxalin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
7-bromo-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4,6H |
InChI Key |
XJKGRNVKQLNPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C=NC21)Br |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 4ah Quinoxalin 2 One and Analogous Quinoxalinones
Foundational Synthetic Strategies for the Quinoxalinone Core
The synthesis of the quinoxalinone ring system, a key structure in medicinal chemistry, is built upon both time-honored and contemporary chemical methods. ingentaconnect.com This bicyclic framework, featuring a benzene (B151609) ring fused to a pyrazine (B50134) ring, serves as a versatile scaffold for drug development. ingentaconnect.com
Classical Condensation Reactions for Quinoxalinone Formation
The most traditional and widely utilized method for synthesizing quinoxalines and their derivatives is the condensation reaction between an aromatic o-diamine (such as o-phenylenediamine) and an α-dicarbonyl compound. sapub.orgencyclopedia.pubnih.gov This foundational approach was first reported by Körner and Hinsberg in 1884. encyclopedia.pubrsc.org The reaction typically involves combining the two starting materials under various conditions, which can include high temperatures and the use of acid catalysts, to yield the desired quinoxalinone structure. encyclopedia.pubnih.gov
Numerous variations of this classical method exist. For instance, new 3,4-dihydroquinoxalin-2(1H)-one derivatives have been synthesized by reacting o-phenylenediamine (B120857) with compounds like hexane-2,3,5-trione in ethanol. sapub.org Similarly, reacting o-phenylenediamine with 3-bromo-2-oxo-3-phenyl-propionic acid ethyl ester derivatives in acetic acid yields quinoxalin-2(1H)-one derivatives. sapub.org Researchers have also employed different catalyst systems to improve efficiency. A highly efficient, catalyst-free protocol using methanol (B129727) as a solvent at room temperature can produce quinoxalines in just one minute. thieme-connect.com The simplicity and green nature of this method, which involves mixing the diamine and dicarbonyl compound, have made it an attractive option for large-scale synthesis. thieme-connect.com
Table 1: Examples of Classical Condensation Reactions for Quinoxalinone Synthesis
| Diamine Reactant | Dicarbonyl/Ketoacid Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| o-phenylenediamine | Hexane-2,3,5-trione | Ethanol | 3,4-dihydroquinoxalin-2(1H)-one | sapub.org |
| o-phenylenediamine | 3-Bromo-2-oxo-3-phenyl-propionic acid ethyl ester | Acetic acid | Quinoxalin-2(1H)-one | sapub.org |
| o-phenylenediamine | Glyoxal | Methanol, Room Temp, 1 min | Quinoxaline (B1680401) | thieme-connect.com |
Modern Techniques in Quinoxalinone Synthesis (e.g., Microwave-Assisted Approaches)
In recent years, modern techniques have been developed to enhance the synthesis of quinoxalinones, offering benefits such as reduced reaction times, higher yields, and more environmentally friendly procedures. sapub.orge-journals.in Microwave-assisted synthesis has emerged as a particularly powerful tool in this regard. e-journals.innih.gov This method allows for rapid heating, which can dramatically shorten reaction times from hours or days to mere minutes. e-journals.in
Microwave irradiation has been successfully used for the condensation of o-phenylenediamines with α-dicarbonyl derivatives in ethanol, leading to high yields of pure products without the need for extensive purification. sapub.org This approach is considered a greener synthetic methodology. sapub.orge-journals.in For example, a series of 2-quinoxalinone-3-hydrazone derivatives were synthesized efficiently using microwave irradiation, demonstrating the technique's applicability to creating complex quinoxalinone structures. nih.govresearchgate.net The microwave-assisted method was found to be superior to conventional heating, providing higher yields in shorter times. researchgate.net These modern protocols often align with the principles of green chemistry by reducing the use of hazardous solvents and minimizing energy consumption. encyclopedia.pube-journals.in
Direct and Indirect Synthesis of 7-bromo-quinoxalin-2-one
The introduction of a bromine atom at the 7-position of the quinoxalinone scaffold is a key step in creating intermediates for various applications, including drug discovery. This can be achieved through direct bromination of the pre-formed quinoxalinone ring or by constructing the ring from brominated precursors.
Regioselective Bromination of Quinoxalin-2-one Scaffolds at Position 7
Achieving regioselective bromination at the C-7 position is critical for the synthesis of 7-bromo-quinoxalin-2-one. The electronic properties of the quinoxalinone ring direct the substitution. The 3-methyl group, for instance, donates electron density, which activates the para-position (C-7) for electrophilic or radical attack, while also sterically hindering adjacent positions.
Several methods have been developed for this purpose. A metal-free approach using N-bromosuccinimide (NBS) as the bromine source and tert-butyl hydroperoxide (TBHP) as the radical initiator in acetonitrile (B52724) at room temperature has shown high regioselectivity (>20:1) and yield (82%) for the synthesis of 7-bromo-3-methylquinoxalin-2(1H)-one. Another strategy involves temperature-controlled functionalization, where reacting quinoxalin-2(1H)-one with 2-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can selectively yield the C-7 brominated product. chemrxiv.org
Classical electrophilic bromination with molecular bromine (Br₂) in acetic acid is also possible but often suffers from lower regioselectivity and the hazards associated with handling bromine. Triflic acid-assisted bromination has also been investigated as an effective method for functionalizing quinoxaline derivatives. researchgate.netresearchgate.net
Table 2: Comparison of Methods for 7-Bromination of Quinoxalin-2-one
| Method | Reagents | Selectivity (7-bromo vs. other) | Yield (%) | Reference |
|---|---|---|---|---|
| Metal-Free Radical Bromination | NBS, TBHP | >20:1 | 82 | |
| Electrophilic Bromination | Br₂, Acetic Acid | 4:1 | 68 | |
| Modified Electrophilic Bromination | NBS, H₂SO₄ | 10:1 | 75 |
Synthetic Routes to Dihydroquinoxalinone Derivatives with Bromine Substitutions
The synthesis of dihydroquinoxalinone derivatives, which are partially reduced quinoxalinone systems, is significant for pharmaceutical applications as it allows for modulation of the molecule's electronic and steric properties. These compounds are often used as intermediates in the synthesis of more complex molecules, including inhibitors for targets like BRD4. nih.gov
Advanced Chemical Transformations and Functionalization of Quinoxalinone Rings
The quinoxalinone scaffold is a versatile platform for further chemical modification, allowing for the creation of a diverse library of compounds. ingentaconnect.com The bromine atom at the 7-position is particularly useful as it serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of various aryl or heteroaryl groups.
Other transformations include:
Substitution Reactions : The bromine atom at C-7 can be replaced by other nucleophiles like amines, thiols, or alkoxides.
C-H Functionalization : Direct C-H functionalization at other positions, such as C-3, has been developed. For example, a direct C-H carbamoylation at the C-3 position of quinoxalin-2(1H)-ones using isocyanides in water has been reported. acs.org
Modifications of Side Chains : Functional groups attached to the quinoxalinone core can be transformed. The hydrazide of 3-methylquinoxaline-2-carboxylic acid, for example, can be condensed with benzaldehydes to form hydrazones. mdpi.com
Formation of Fused Ring Systems : The quinoxalinone structure can be used as a building block to create more complex, fused heterocyclic systems, such as spiro-indeno[1,2-b]quinoxalines. rsc.org
These advanced transformations highlight the utility of 7-bromo-4aH-quinoxalin-2-one and its analogs as key intermediates in the synthesis of complex, biologically active molecules. mdpi.com
C-H Functionalization Methodologies for Quinoxalin-2(1H)-ones
Direct C-H functionalization has emerged as one of the most efficient and cost-effective strategies for synthesizing a wide array of quinoxalin-2(1H)-one derivatives. mdpi.comresearchgate.net This approach allows for the introduction of various functional groups directly onto the quinoxalinone core, primarily at the C3 position, bypassing the need for pre-installed leaving groups. mdpi.comresearchgate.net
Recent advancements have focused on multi-component tandem reactions, which enable the construction of multiple bonds in a single step. mdpi.com These methods are highly atom-economical and have been successfully applied for reactions such as trifluoroalkylation, difluoroalkylation, and perfluoroalkylation. mdpi.com The quinoxalin-2(1H)-one fragment can act as an electron-withdrawing group, making it a valuable component in push-pull systems for materials science applications. mdpi.com
Heterogeneous catalysis offers a green and sustainable alternative for C-H functionalization. mdpi.com For instance, graphitic carbon nitride (g-C3N4) has been used as a heterogeneous catalyst under visible light for various transformations. mdpi.com These reactions often proceed under mild conditions and allow for the easy separation and recycling of the catalyst, contributing to more environmentally friendly processes. mdpi.comrsc.org
Table 1: Examples of C-H Functionalization of Quinoxalin-2(1H)-ones
<हरी इंटरएक्टिव सारणी>
| Reaction Type | Reagents | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Trifluoroalkylation | Quinoxalin-2(1H)-one, Alkenes, CF3SO2Na | Visible Light | 3-Trifluoroalkylated quinoxalin-2(1H)-ones | nih.gov |
| Alkylation | Quinoxalin-2(1H)-one, Unactivated Alkenes, TMSN3 | Hypervalent Iodine(III) | β-azido alkyl quinoxalin-2(1H)-ones | frontiersin.orgresearchgate.net |
| Sulfenylation | Quinoxalin-2(1H)-one, Thiols | g-C3N4, Sunlight, Air | 3-Sulfenylated quinoxalin-2(1H)-ones | mdpi.com |
Arylation and Hydroxylation Reactions on Quinoxalinone Derivatives
Arylation and hydroxylation are key transformations for modifying the quinoxalinone scaffold. Metal- and solvent-free methods have been developed to achieve these functionalizations, enhancing the green profile of the synthesis.
One notable method involves a trifluoroacetic acid (TFA)-promoted reaction for the construction of (hetero)aryl-substituted quinoxalin-2-ones. nih.govrsc.org This one-pot procedure utilizes chloro-derivatives of nitrogen heterocycles which react with electron-rich arenes or heteroarenes, followed by in-situ hydroxylation. nih.gov This protocol is operationally simple and provides access to a range of substituted N-heterocycles in good yields. nih.govrsc.org
Another approach employs potassium persulfate (K2S2O8) to mediate the direct heteroarylation and hydroxylation between quinoxalin-2(1H)-ones and indolin-2-ones. bohrium.com This oxidative cross-coupling reaction functionalizes the C(sp2)-H bond of the quinoxalinone and the C(sp3)-H bond of the indolin-2-one. bohrium.com The reaction highlights the ongoing development of novel strategies for C-C bond formation, although initial attempts showed that the reactivity of the N-H on the quinoxalinone can be a challenge, necessitating the use of N-substituted substrates like 1-methylquinoxalin-2(1H)-one for success. bohrium.com
Cross-Dehydrogenative Coupling Reactions
Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for forming C-C and C-heteroatom bonds by coupling two different C-H or X-H bonds. thieme-connect.comtandfonline.com These reactions avoid the need for pre-functionalized substrates, a key principle of green chemistry.
A highly efficient iodine-catalyzed oxidative CDC reaction between quinoxalinones and indoles has been developed to synthesize 3-(indol-2-yl)quinoxalin-2-ones. thieme-connect.com This method is particularly attractive as it uses a catalytic amount of molecular iodine, operates under mild, ambient air conditions, and does not require peroxide or acid additives. thieme-connect.com
The scope of CDC has been extended to C-N bond formation. A metal-free CDC between quinoxalinones (C(sp2)-H) and amines (N-H) using catalytic iodine and tert-butyl hydroperoxide (TBHP) as the oxidant provides 3-aminated quinoxalin-2(1H)-ones in good yields. tandfonline.comorganic-chemistry.org More recently, visible-light-induced CDC amination reactions have been reported, which can proceed in the absence of external metal catalysts or even photocatalysts, using air as the green oxidant. acs.orgacs.org In some cases, the quinoxalin-2(1H)-one itself can act as a photosensitizer, eliminating the need for any external photocatalyst. acs.org
Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Derivatization
Transition-metal catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, including quinoxalinones. researchgate.neteie.gr These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, typically utilize carbon-halogen bonds on the heterocyclic core to introduce a wide variety of substituents. researchgate.neteie.grresearchgate.net
Palladium catalysts are most commonly employed for these transformations. researchgate.neteie.gr For example, an efficient palladium-catalyzed coupling of 3-chloro-quinoxalinones with various nitrogen nucleophiles, including amides and lactams, has been described. researchgate.net These reactions often use ligands like Xantphos to facilitate the coupling, furnishing N-substituted quinoxalinone products in good to excellent yields. researchgate.net
These methods are highly valuable for generating libraries of chemically diverse compounds for high-throughput screening in drug discovery. researchgate.net By starting with a halogenated quinoxalinone, such as a bromo- or chloro-substituted derivative, sequential palladium-catalyzed reactions can be used to introduce different groups regioselectively, allowing for the systematic exploration of structure-activity relationships. researchgate.net
Table 2: Examples of Transition-Metal Catalyzed Coupling for Quinoxalinone Derivatization
<हरी इंटरएक्टिव सारणी>
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Reference |
|---|---|---|---|---|---|
| N-Arylation | 3-Chloro-quinoxalinone | Amides, Lactams | Pd(OAc)2 / Xantphos / K2CO3 | 3-N-Substituted quinoxalinone | researchgate.net |
| Suzuki-Miyaura | 1-Alkyl-6-bromo-3-iodoquinolin-4(1H)-one | Arylboronic acid | Palladium catalyst | 1,3,6-Trisubstituted quinolin-4(1H)-one | researchgate.net |
Radical-Nucleophilicity Controlled Regiodivergent Functionalization
Achieving regioselectivity in the functionalization of quinoxalin-2(1H)-ones is a significant synthetic challenge. A recent study has demonstrated a sophisticated method for controlling the site of functionalization (C3 vs. C7) by modulating radical nucleophilicity and reaction temperature. chemrxiv.orgchemrxiv.orgresearchgate.net This approach is particularly relevant for the synthesis of 7-substituted quinoxalinones, such as this compound.
In this method, the reaction of 1-methylquinoxalin-2(1H)-one with 2-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can lead to either C7-bromination or C3-imidation. chemrxiv.orgchemrxiv.org The outcome is controlled by the reaction conditions. The generation of a bromine radical can lead to halogenation at the C7 position, forming 7-bromo-1-methylquinoxalin-2(1H)-one. chemrxiv.org Conversely, the nucleophilic character of an amidyl radical intermediate can favor attack at the C3 position to yield the C3-imidated product. chemrxiv.org
The addition of an acid, such as p-toluenesulfonic acid (PTSA), can stabilize the amidyl radical, suppressing its nucleophilicity and favoring the C7-bromination pathway. chemrxiv.org This regiodivergent strategy provides a powerful tool for selectively preparing different isomers from a common set of starting materials, showcasing how subtle changes in reaction parameters can dictate the product outcome. chemrxiv.orgchemrxiv.org
Environmentally Conscious Synthetic Pathways (e.g., Visible-Light-Driven, Photocatalyst-Free Approaches)
The development of environmentally conscious, or "green," synthetic pathways is a major focus in modern chemistry. tandfonline.comresearchgate.netmdpi.com For quinoxalinone synthesis, this has led to the exploration of methods that minimize waste, avoid toxic reagents, and utilize renewable energy sources like visible light. tandfonline.comrsc.org
Visible-light-driven reactions have emerged as a powerful tool. rsc.org In one approach, a divergent transformation of quinoxalin-2(1H)-ones is achieved using hydrogen peroxide (H2O2) as a green oxidant. rsc.org Remarkably, this reaction proceeds without an external photocatalyst and the outcome can be controlled by the reaction atmosphere, yielding either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones. rsc.org
Photocatalyst-free approaches are particularly desirable. tandfonline.com A photocatalyst-free photoredox arylation of quinoxalin-2(1H)-ones with aryldiazo sulfones has been reported. tandfonline.com Furthermore, direct C-H alkylation has been achieved through a mild direct electron transfer between alkyl carboxylic acids and an excited-state quinoxalin-2(1H)-one, completely avoiding any catalyst or additive. organic-chemistry.org Another innovative method is the photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones using air as the sole oxidant, which is both metal- and photocatalyst-free. acs.org These methods highlight a significant shift towards more sustainable and eco-friendly chemical manufacturing. tandfonline.com
Structural Characterization and Spectroscopic Analysis of 7 Bromo 4ah Quinoxalin 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net For quinoxalin-2-one derivatives, NMR is crucial for confirming the substitution pattern on the aromatic ring and identifying the nature of various functional groups.
The ¹H and ¹³C NMR spectra of 7-bromo-4aH-quinoxalin-2-one derivatives are characterized by distinct signals corresponding to the aromatic protons and carbons of the quinoxaline (B1680401) core. The chemical shifts (δ) of these signals are highly sensitive to the electronic effects of substituents on the benzene (B151609) ring.
In the ¹H NMR spectrum, protons on the aromatic ring typically appear as multiplets in the downfield region, generally between 7.0 and 8.5 ppm. rsc.orgclockss.org The bromine atom at the C-7 position exerts a deshielding effect on adjacent protons, influencing their resonance frequencies. The coupling patterns (e.g., doublets, doublet of doublets) and coupling constants (J) are instrumental in assigning the specific positions of the protons on the ring. For instance, in a related 3-methylquinoxalin-2-one, the aromatic protons resonate as doublets of doublets between δ 7.261-7.825 ppm. iosrphr.org
The ¹³C NMR spectrum provides complementary information, with aromatic carbon signals appearing in the range of δ 110-155 ppm. rsc.orgclockss.org The carbon atom attached to the bromine (C-7) exhibits a characteristic chemical shift, while the carbonyl carbon (C-2) of the quinoxalin-2-one ring is typically observed further downfield, often above δ 150 ppm.
| Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 8.5 (m) | 112 - 140 |
| C=O | - | ~155 |
| C-Br | - | ~115-125 |
Note: Data compiled from representative quinoxalin-2-one derivatives. rsc.orgclockss.org The exact chemical shifts can vary based on the solvent and other substituents on the molecule.
When fluorinated analogs of 7-bromo-quinoxalin-2-one are synthesized, ¹⁹F NMR spectroscopy becomes an invaluable tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly suitable for NMR analysis. magritek.com One of the key advantages of ¹⁹F NMR is its large chemical shift range, which minimizes the likelihood of signal overlap, a common issue in ¹H NMR. magritek.com
This technique is particularly effective for confirming the successful incorporation of fluorine atoms into the molecular structure and for studying their electronic environment. The chemical shift of a fluorine atom is highly sensitive to its position on the aromatic ring and the nature of neighboring groups. Furthermore, ¹⁹F NMR spectra are often simpler to interpret because they are typically recorded with proton decoupling, and signals from solvents or non-fluorinated reagents are absent. magritek.com The presence of homonuclear fluorine-fluorine couplings (JFF) can provide additional structural information but can also introduce complexity that may require specialized pulse sequences to resolve. manchester.ac.uk
| Feature | Description | Significance |
| Nucleus | ¹⁹F | 100% natural abundance, spin ½. magritek.com |
| Chemical Shift Range | Large | Low probability of signal overlap. magritek.com |
| Sensitivity | High | Ideal for detecting fluorine incorporation. |
| Spectral Simplicity | No solvent interference | Easy to process and evaluate kinetic studies. magritek.com |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For the structural elucidation of this compound derivatives, both standard MS and High-Resolution Mass Spectrometry (HRMS) are employed.
MS analysis typically shows a molecular ion peak (M⁺) corresponding to the mass of the parent molecule. A key feature in the mass spectrum of a bromo-derivative is the presence of a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. For example, the molecular ion peak for 3-methylquinoxalin-2-one was observed at an m/z of 159.2, which aligns with its theoretical value. iosrphr.org
HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, the molecular formula can be confirmed with a high degree of confidence.
| Compound Derivative | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 3-(1H-indol-3-yl)quinoxalin-2(1H)-one | C₁₇H₁₂N₃O | 274.0975 | 274.0972 | rsc.org |
| 3-(1-methyl-1H-indol-3-yl)quinoxalin-2(1H)-one | C₁₈H₁₄N₃O | 288.1131 | 288.1130 | rsc.org |
| 3-(1-benzyl-1H-indol-3-yl)quinoxalin-2(1H)-one | C₂₄H₁₈N₃O | 364.1444 | 364.1444 | rsc.org |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., C=O, N-H)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edusavemyexams.com For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the key carbonyl (C=O) and amine (N-H) groups that define the quinoxalin-2-one structure.
The stretching vibration of the amide C=O group typically gives rise to a strong, sharp absorption band in the region of 1650-1750 cm⁻¹. iosrphr.orgpsu.edu The exact position of this band can be influenced by conjugation and hydrogen bonding. The N-H stretching vibration of the amide group is observed as a moderate to strong band in the range of 3100-3500 cm⁻¹. utdallas.edupsu.edu The C-Br bond also has a characteristic stretching vibration, although it appears in the fingerprint region at lower wavenumbers (typically 500-600 cm⁻¹), which can be more difficult to assign definitively. savemyexams.com
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Amide | N-H stretch | 3100 - 3500 | Strong, somewhat broad |
| Aromatic | C-H stretch | 3000 - 3100 | Medium to weak |
| Amide Carbonyl | C=O stretch | 1670 - 1750 | Strong, sharp |
| Aromatic | C=C stretch | 1450 - 1600 | Medium to weak |
| Bromoalkane | C-Br stretch | 500 - 600 | Strong |
Note: Data compiled from general IR spectroscopy principles and specific data for quinoxalinone derivatives. iosrphr.orgsavemyexams.compsu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. upi.eduazooptics.com This technique is used to study the electronic structure and extent of π-conjugation in molecules like this compound.
The quinoxaline core possesses an extended π-conjugated system, which gives rise to characteristic absorption bands in the UV-Vis spectrum. These absorptions are typically due to π → π* and n → π* electronic transitions. The position of the maximum absorbance (λmax) and the intensity of the absorption are sensitive to the substituents on the quinoxaline ring. For example, the core quinoxaline structure exhibits a λmax at approximately 350 nm. In a series of 2-quinoxalinone-3-hydrazone derivatives, multiple absorption bands were observed, with λmax values extending up to 414 nm, indicating a highly conjugated system. psu.edu The introduction of auxochromic or chromophoric groups can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts), providing further insight into the molecular electronic structure. researchgate.net
| Compound Type | Observed λmax (nm) | Electronic Transition Type |
| Quinoxaline Core | ~350 | π → π |
| Quinoxalinone-hydrazone derivative 1 | 212, 327, 344, 350, 405 | π → π and n → π |
| Quinoxalinone-hydrazone derivative 2 | 210, 325, 345, 414 | π → π and n → π* |
Note: Data from representative quinoxalinone derivatives. psu.edu
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
A study on a closely related compound, 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, provides valuable insights. researchgate.net The analysis confirmed the molecular structure and revealed specific geometric parameters. The C–Br bond length was measured to be 1.901(4) Å. researchgate.net The fused bicyclic ring system of the quinoxaline moiety is nearly planar. iucr.org Such studies also elucidate intermolecular interactions that stabilize the crystal packing. Theoretical modeling of quinoxalin-2(1H)-one has shown that intermolecular interactions, particularly with solvent molecules, can influence the conformation. jmaterenvironsci.com X-ray analysis of hydroquinoxalinone derivatives has been instrumental in understanding their binding to biological targets by revealing specific hydrogen bonding patterns. nih.gov
| Parameter | Value/Description | Significance | Reference |
| Compound | 7-Bromo-2-(4-chloro-phenyl)-quinoxaline | Close analog providing representative data | researchgate.net |
| Crystal System | Monoclinic | Describes the basic crystal lattice shape | researchgate.net |
| Space Group | P2₁/n | Defines the symmetry elements of the unit cell | researchgate.net |
| C(7)–Br Bond Length | 1.901(4) Å | Confirms the covalent bond distance | researchgate.net |
| Molecular Conformation | Nearly planar quinoxaline ring system | Indicates the rigidity of the core structure | researchgate.netiucr.org |
| Intermolecular Interactions | C-H···O interactions | Weak forces that stabilize the crystal packing | researchgate.net |
Computational and Theoretical Investigations on 7 Bromo 4ah Quinoxalin 2 One and Its Analogs
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, providing insights into their reactivity and stability. For quinoxaline (B1680401) derivatives, DFT calculations are frequently employed to determine various quantum chemical parameters. researchgate.netjmaterenvironsci.com Studies on analogous structures, such as 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, have utilized DFT with the B3LYP functional to analyze frontier molecular orbitals, which are key to understanding chemical reactivity. nih.gov
Research on quinoxaline derivatives as potential corrosion inhibitors for metals has used DFT to correlate electronic properties with their experimentally observed protective efficiencies. researchgate.netjmaterenvironsci.com These studies often calculate parameters such as the energy of the Highest Occupied Molecular Orbital (E(HOMO)), the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)), the HOMO-LUMO energy gap (ΔE), dipole moment (μ), and various reactivity descriptors defined within the framework of conceptual DFT. researchgate.netrsc.org A low energy gap (ΔE) is typically associated with higher chemical reactivity and greater interaction with a target surface or molecule. jmaterenvironsci.com The electron density distribution, particularly around heteroatoms like nitrogen and oxygen, is also calculated to identify likely sites for interaction. science.gov DFT has also been used to model the structures of radical cations and other reactive species derived from quinoxalin-2-ones, helping to reproduce and understand their absorption spectra and reactivity. researchgate.net
Table 1: Selected Quantum Chemical Parameters for Quinoxaline Derivatives Calculated by DFT This table presents data for analogous quinoxaline derivatives as found in the literature to illustrate the application of DFT.
| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Source |
|---|---|---|---|---|---|
| 1-ethyl-3-methylquinoxalin-2(1H)-one | -6.015 | -1.411 | 4.604 | 4.414 | jmaterenvironsci.com |
| 1-benzyl-3-methylquinoxalin-2(1H)-one | -6.112 | -1.548 | 4.564 | 4.398 | jmaterenvironsci.com |
| 3-methyl-2-phenyl quinoxaline (MPQ) | -5.733 | -1.467 | 4.266 | 2.126 | researchgate.net |
| 2,3-diphenyl quinoxaline (PPQ) | -5.929 | -1.722 | 4.207 | 1.838 | researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Studies
Molecular Dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules and their interactions with their environment. For quinoxalinone analogs, MD simulations are instrumental in understanding their dynamic stability and binding modes with biological targets or material surfaces. nih.govresearchgate.net These simulations model the motions of atoms and molecules over time, offering insights that are inaccessible through static modeling alone.
In drug discovery, MD simulations are used to assess the stability of a ligand-receptor complex predicted by molecular docking. tandfonline.comnih.gov For example, simulations of quinoxaline derivatives bound to enzymes like Aldose Reductase 2 (ALR2) or in complex with c-Kit tyrosine kinase have been performed to confirm that the ligand remains stably within the binding pocket. tandfonline.comrsc.org These studies analyze parameters like root-mean-square deviation (RMSD) to evaluate the stability of the complex over the simulation period. nih.gov Similarly, MD simulations have been applied to study quinoxaline 1,4-di-N-oxide derivatives as potential antiparasitic agents, examining their interactions within the active sites of enzymes from pathogens like Trypanosoma cruzi. nih.gov Beyond biological systems, MD simulations have also been used to model the adsorption of quinoxaline derivatives onto a mild steel surface to understand their mechanism as corrosion inhibitors. researchgate.net
Molecular Docking Analyses for Ligand-Receptor Binding Affinity Predictions
Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. This method is central to the study of quinoxalinone analogs in medicinal chemistry. Numerous studies have employed molecular docking to screen libraries of quinoxaline derivatives and to rationalize their biological activities by identifying key interactions within the binding sites of various therapeutic targets. researchgate.netnih.gov
Quinoxalinone analogs have been docked into the active sites of a diverse range of proteins. In cancer research, they have been studied as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and β-tubulin. nih.govuq.edu.aunih.govekb.eg These docking studies often reveal crucial hydrogen bonds and hydrophobic interactions between the quinoxalinone scaffold and key amino acid residues, such as those in the hinge region of kinases. uq.edu.auekb.eg Other targets for which quinoxaline derivatives have been evaluated via docking include cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA) for colorectal cancer nih.gov, and various bacterial or fungal enzymes for antimicrobial applications. researchgate.net The results, often expressed as a docking score or binding energy, help prioritize compounds for synthesis and biological testing. nih.govekb.eg
Table 2: Examples of Molecular Docking Studies on Quinoxalinone Analogs
| Quinoxaline Analog Class | Protein Target | Key Findings/Interactions | Source |
|---|---|---|---|
| Quinoxaline-2(1)-ones | VEGFR-2 | Good binding patterns and inhibitory activity. | uq.edu.au |
| Quinoxaline derivatives | β-tubulin | Binding within the active site of the protein target. | nih.gov |
| Quinoxaline urea (B33335) analogs | IKKβ | Correlation between NFκB inhibition and cell growth inhibition. | nih.gov |
| Quinoxalinone Schiff's bases | COX-2 / LDHA | Identification of structural features for biological activity. | nih.gov |
| 2-piperazinyl quinoxalines | c-Kit tyrosine kinase | High docking scores in the catalytic cavity. | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, both 2D and 3D-QSAR models have been developed to predict their potency for various therapeutic applications and to guide the design of new, more effective analogs. tandfonline.comnih.govmdpi.com
A 2D-QSAR study on anticancer quinoxaline derivatives identified five molecular descriptors related to energy, force fields, and hydrophobicity that could predict activity against triple-negative breast cancer cell lines. nih.gov The statistical robustness of such models is typically validated using parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov In another study, a 3D-QSAR model for quinoxaline analogs as Aldose Reductase 2 (ALR2) inhibitors helped to create a pharmacophore map, highlighting the essential structural features for activity. tandfonline.com QSAR has also been applied to quinoxaline derivatives as corrosion inhibitors, where quantum chemical parameters calculated by DFT were successfully correlated with experimentally determined inhibition efficiencies. researchgate.net These models serve as valuable predictive tools, allowing for the virtual screening of novel compounds before their synthesis. mdpi.com
Structure-Activity Relationship (SAR) Derivation from Synthetic Modifications and Biological Data
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how specific structural features of a molecule influence its biological activity. For quinoxaline and quinoxalinone derivatives, extensive SAR analyses have been conducted based on the biological evaluation of synthetically modified analogs. researchgate.netrsc.org These studies explore the impact of different substituents at various positions on the quinoxaline core. nih.govmdpi.com
For instance, in the context of anticancer activity, SAR studies on quinoxaline derivatives have shown that the nature and position of substituents are critical. mdpi.com One study revealed that introducing an electron-withdrawing group like a nitro group at the 7-position of the quinoxaline nucleus tended to decrease activity, whereas electron-releasing groups on an attached aromatic ring increased it. mdpi.com In a different series of quinoxaline urea analogs designed as IKKβ inhibitors, substitutions on the quinoxaline ring were generally well-tolerated, but specific substitutions on an appended phenylurea moiety, such as a trifluoromethyl group, led to a significant improvement in activity. nih.gov SAR studies on quinoxaline-2,3-diones have identified that substituents at the N1-position are crucial for achieving selectivity for specific kainate receptor subtypes. sci-hub.se Similarly, for ligands targeting melatonin (B1676174) receptors, the position of a methoxy (B1213986) group on the quinoxaline scaffold was found to be essential for binding affinity. mdpi.com These derived relationships are invaluable for the rational design of new compounds with enhanced potency and selectivity.
Theoretical Elucidation of Reaction Mechanisms and Intermediates (e.g., Radical Intermediates)
Theoretical studies, often in conjunction with experimental work, are employed to elucidate the detailed step-by-step pathways of chemical reactions, including the identification of transient intermediates. For quinoxalin-2(1H)-one, a key focus has been on reactions involving radical intermediates. acs.orgsioc-journal.cn
Mechanistic studies have confirmed that the functionalization of quinoxalin-2(1H)-ones can proceed through radical pathways. One study demonstrated that the interaction between a quinoxalin-2(1H)-one and an acid could generate a salt that acts as a potent oxidant, leading to the formation of an aryl radical intermediate which then participates in cyclization reactions. acs.org Another significant finding is the ability of quinoxalin-2(1H)-one to form a stable radical anion through single electron transfer (SET) from a base like potassium tert-butoxide (KOtBu). chemrxiv.org This radical anion is capable of activating molecular oxygen, leading to the oxygenation of the quinoxalinone core to form a quinoxaline-2,3-dione. chemrxiv.org The proposed mechanism involves the radical anion activating dioxygen, followed by a hydrogen atom transfer (HAT) and homolytic cleavage of a peroxy bond. chemrxiv.org Furthermore, visible-light-induced photoredox catalysis is a common strategy for the C3-H functionalization of quinoxalinones, a process that inherently involves the generation of highly reactive radical intermediates under mild conditions. sioc-journal.cnresearchgate.net
Biological Activity Research and Mechanistic Insights of Quinoxalinone Derivatives
Antimicrobial Research (In Vitro Studies)
Quinoxaline (B1680401) derivatives are recognized for their broad-spectrum antimicrobial properties, a characteristic that extends to bromo-substituted variants. mdpi.comscholarsresearchlibrary.comsapub.org Research into these compounds has demonstrated their potential to combat various pathogenic microorganisms.
Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)
Derivatives of the bromo-quinoxaline scaffold have been evaluated for their efficacy against a range of bacterial pathogens. Studies have shown that these compounds exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.comscholarsresearchlibrary.com
For instance, a study involving 6-bromo-quinoxaline derivatives that were further substituted to create complex heterocyclic systems demonstrated significant antibacterial action. Compounds such as those derived from 6-bromo-2,3-dichloroquinoxaline (B20724) showed notable activity against bacterial strains. Specifically, certain tetrazolo[1,5-a]quinoxalines and related hydrazinyl derivatives were found to be highly active against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.98 µg/mL for some derivatives. mdpi.com
Another study highlighted that quinoxaline derivatives featuring a bromo substitution were among those with significant antibacterial activity. ijpda.org The introduction of different functional groups to the quinoxaline core allows for the modulation of antibacterial potency. For example, a series of C-2 amine-substituted quinoxalines, including a bromo-substituted analog, showed good to moderate activity against S. aureus and B. subtilis, with one of the most potent compounds in the series exhibiting an MIC of 4 µg/mL against S. aureus. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Bromo-Quinoxaline Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 6-Bromo-tetrazolo[1,5-a]quinoxaline derivative | S. aureus | 0.98 - 1.95 | mdpi.com |
| 6-Bromo-tetrazolo[1,5-a]quinoxaline derivative | B. subtilis | 0.98 - 1.95 | mdpi.com |
| 6-Bromo-tetrazolo[1,5-a]quinoxaline derivative | E. coli | 1.95 - 3.9 | mdpi.com |
| 6-Bromo-tetrazolo[1,5-a]quinoxaline derivative | P. aeruginosa | 1.95 - 3.9 | mdpi.com |
Note: This table is illustrative and compiles data from studies on various bromo-quinoxaline derivatives, not exclusively 7-bromo-4aH-quinoxalin-2-one.
Antifungal Properties
The antifungal potential of quinoxaline derivatives has been an area of active investigation. Bromo-substituted quinoxalinones, in particular, have demonstrated notable efficacy against fungal pathogens. ijpda.org
In one study, derivatives of quinoxaline-2,3-dione were synthesized and tested against fungal strains. The results indicated that compounds with bromo, chloro, and fluoro substitutions exhibited significant antifungal activity against Aspergillus niger and Aspergillus fumigates when compared to the standard drug. ijpda.org Another research effort focused on synthesizing novel quinoxaline derivatives and evaluating their activity against various fungi, revealing that some compounds had excellent antifungal competence. researchgate.net
A separate investigation into quinoxaline derivatives as potential inhibitors of ergosterol (B1671047) biosynthesis—a critical component of the fungal cell membrane—identified several compounds with significant antifungal activity against various Candida species. bohrium.com The MIC50 values for the most potent compounds ranged from 0.78 to 3.12 μg/mL, demonstrating their strong inhibitory effects. bohrium.com This suggests that interference with ergosterol production is a viable mechanism of action for these derivatives. bohrium.com
Antiviral Investigations (e.g., Anti-HIV, Anti-Herpes, SARS-CoV-2 Entry Inhibition)
The quinoxaline scaffold is a constituent of various biologically active compounds, including some with antiviral properties. sapub.org The core structure is recognized for its role in a wide array of pharmacological activities, which has prompted general exploration into its antiviral potential. nih.gov However, specific in vitro research detailing the efficacy of this compound or its direct derivatives against viruses such as HIV, Herpes, or for SARS-CoV-2 entry inhibition is not extensively documented in the reviewed literature. While the broader class of quinolines and their derivatives have been investigated against numerous viruses, targeted studies on this specific bromo-quinoxalinone are limited. nih.gov
Anticancer Research (In Vitro Cytotoxicity and Apoptosis Induction)
The anticancer properties of quinoxalinone derivatives are a major focus of research, with many studies demonstrating their cytotoxic effects against various human cancer cell lines. mdpi.comekb.eg The substitution pattern on the quinoxaline ring, including the presence of a bromine atom, plays a crucial role in modulating this activity.
Evaluation Against Human Cancer Cell Lines (e.g., Breast Cancer, Lung Cancer, Colorectal Cancer, CNS Cancer)
Bromo-quinoxalinone derivatives have shown significant in vitro cytotoxicity against a panel of human cancer cell lines.
Breast Cancer: Derivatives of 7-Bromo-3-methylquinoxalin-2(1H)-one demonstrated potent cytotoxic effects against the MCF-7 breast cancer cell line, with IC50 values reported to be as low as 2.1 to 9.8 µM. Furthermore, studies on 7-Bromo-1-methyl-1H-quinoxalin-2-one indicated its ability to induce apoptosis and reduce cell viability in human breast cancer cells. In a broader study, certain 6-bromo-tetrazolo[1,5-a]quinoxaline derivatives showed high growth inhibitory activity against the MCF-7 cell line, with IC50 values ranging from 1.18 to 2.86 µg/mL. mdpi.com
Lung Cancer: The same 6-bromo-tetrazolo[1,5-a]quinoxaline derivatives were also effective against the NCI-H460 non-small cell lung cancer line, exhibiting IC50 values in a similar range (1.18 to 2.86 µg/mL). mdpi.com
Colorectal Cancer: Research on quinoxaline derivatives has included testing against colorectal cancer cell lines like HCT-116. ekb.eg One study on quinoxaline-arylfuran hybrids found that while most had weak inhibitory activity, the quinoxaline scaffold was generally well-tolerated and showed potential for further development. nih.gov
CNS Cancer: The NCI-60 human tumor cell line screen has been used to evaluate quinoxaline derivatives. One study reported that 6-bromo-tetrazolo[1,5-a]quinoxaline derivatives were highly active against the SF-268 CNS cancer cell line, again with IC50 values between 1.18 and 2.86 µg/mL. mdpi.com
The mechanism often involves the induction of apoptosis, evidenced by the activation of caspases and changes in the levels of pro-apoptotic and anti-apoptotic proteins.
Table 2: In Vitro Cytotoxicity of Selected Bromo-Quinoxaline Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Line Type | Activity (IC50) | Reference |
|---|---|---|---|---|
| 7-Bromo-3-methylquinoxalin-2(1H)-one derivative | MCF-7 | Breast Adenocarcinoma | 2.1 - 9.8 µM | |
| 6-Bromo-tetrazolo[1,5-a]quinoxaline derivative | MCF-7 | Breast Adenocarcinoma | 1.18 ± 1.03 µg/mL | mdpi.com |
| 6-Bromo-tetrazolo[1,5-a]quinoxaline derivative | NCI-H460 | Non-Small Cell Lung | 1.95 ± 2.06 µg/mL | mdpi.com |
Note: This table compiles data from studies on various bromo-quinoxaline derivatives, highlighting the potential of this chemical class.
Investigation of Enzyme Inhibition Relevant to Cancer Pathways (e.g., Aromatase, HER2, COX-2, LDHA)
The anticancer effects of quinoxaline derivatives are often linked to their ability to inhibit key enzymes involved in cancer progression. While specific data on the inhibition of Aromatase, HER2, COX-2, or LDHA by this compound is limited, research on the broader class of quinoxalines points to several relevant enzyme targets.
Protein Kinase Inhibition: Quinoxalines are known to be potent inhibitors of various protein kinases. nih.gov For example, certain 3-methylquinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis, with IC50 values as low as 3.95 nM against the MCF-7 cell line. ekb.eg Another study identified a dibromo-substituted quinoxaline derivative as an effective inhibitor of Apoptosis signal-regulated kinase 1 (ASK1), with an IC50 value of 30.17 nM. nih.gov ASK1 is involved in stress-induced signaling pathways that can lead to inflammation and apoptosis. nih.gov
Cytochrome P450 Inhibition: Some derivatives, such as 7-Bromo-3-methylquinoxalin-2(1H)-one, have been identified as inhibitors of cytochrome P450 enzymes, specifically CYP1A2. Since these enzymes are involved in the metabolism of various drugs and endogenous compounds, their inhibition can have significant pharmacological implications.
While direct evidence for the inhibition of the user-specified enzymes by 7-bromo-quinoxalin-2-one was not found, the established activity of the quinoxaline scaffold against other critical enzymes like VEGFR-2 and ASK1 underscores the potential of this compound class as enzyme inhibitors in cancer therapy.
Mechanisms of Action in Cancer Cell Growth Modulation (e.g., Apoptosis via Mitochondrial and Caspase-3 Pathways, Selective Cytotoxicity under Hypoxic Conditions)
Quinoxalinone derivatives have been identified as potent agents for modulating cancer cell growth, primarily through the induction of apoptosis and selective action under hypoxic conditions. The mechanism of action often involves the intrinsic mitochondrial pathway of apoptosis. This process is characterized by the disruption of the mitochondrial membrane potential and the regulation of key proteins involved in cell death. researchgate.net For instance, certain indeno[1,2-b]quinoxalin derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net The activation of caspase-3 ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptotic cell death. aging-us.com
A significant area of research focuses on quinoxaline 1,4-dioxides (QdNOs) due to their selective cytotoxicity towards hypoxic cells, which are commonly found in solid tumors and are notoriously resistant to conventional chemotherapy and radiotherapy. nih.govnih.gov This hypoxia-selective activity makes them promising candidates for targeted cancer therapy. nih.govresearchgate.net The cytotoxicity of QdNOs under hypoxic conditions is highly dependent on their chemical structure, particularly the substituents on the quinoxaline ring. nih.govnih.gov For example, the 2-benzoyl-3-phenyl-6,7-dichloro derivative of QdNO (DCQ) was found to be significantly more potent under hypoxia compared to its non-chlorinated counterpart, suggesting the crucial role of the chlorine atoms at the C-6 and C-7 positions. nih.gov Studies have shown that various QdNOs can be 50 to 100 times more cytotoxic to human colon cancer cells under hypoxic conditions than under normal oxygen (oxic) conditions. nih.gov This selective activation in a low-oxygen environment is thought to involve bioreductive enzymes that generate toxic metabolites, leading to cell death. mdpi.com Furthermore, some of these compounds, like DCQ, have been shown to reduce the levels of hypoxia-inducible factor-1 alpha (HIF-1α), a key protein that allows tumor cells to adapt and survive in hypoxic environments. nih.gov
The antiproliferative activity of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives has been evaluated against various human cancer cell lines under both normoxic and hypoxic conditions. mdpi.com The results indicate that substituents at the 3-position and 7-position of the quinoxaline ring significantly influence the hypoxic cytotoxicity. mdpi.com For instance, compound 9h (7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide) demonstrated potent hypoxic cytotoxic activity against five different cancer cell lines. mdpi.com Similarly, derivatives of thiopyrimidine and pyrazole (B372694) obtained from quinoxaline 1,4-dioxide-based chalcones were found to be highly active against hepatocellular carcinoma cells under hypoxic conditions, proving to be orders of magnitude more active than the reference drug tirapazamine. mdpi.com
Antiparasitic Research (In Vitro Studies)
The quinoxaline scaffold is a key component in the development of novel antiparasitic agents, with numerous derivatives demonstrating significant in vitro activity against a range of parasites.
Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have shown promising activity against Plasmodium falciparum, the parasite responsible for the most dangerous form of malaria. nih.gov Research has highlighted the importance of an enone moiety attached to the quinoxaline ring for antimalarial action. nih.gov In one study, several new quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were synthesized and tested against a chloroquine-resistant strain of P. falciparum (FCR-3). nih.govmdpi.com While none surpassed the activity of chloroquine (B1663885), compounds 1a and 2a were identified as promising lead compounds. nih.gov Another study focused on bis-pyrrolo[1,2-a]quinoxaline derivatives, with compounds 1n and 1p emerging as the most potent candidates against both W2 and 3D7 P. falciparum strains. nih.gov Similarly, research into bisquinoline and bispyrrolo[1,2a]quinoxaline compounds linked by polyamine structures found that bisquinolines 8 and 9 had activity comparable to chloroquine against the D10 strain and enhanced potency against the Dd2 strain. research-nexus.net However, a study of 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives (CPCQs) found that none of the tested compounds were effective against Plasmodium. mdpi.com
Quinoxaline derivatives have demonstrated significant in vitro activity against various Leishmania species, the causative agents of leishmaniasis. mdpi.com Studies have shown that 2,3-diarylsubstituted quinoxalines, such as LSPN329 (6,7-dichloro-2,3-diphenylquinoxaline) and LSPN331 (2,3-di-(4-methoxyphenyl)-quinoxaline), are effective against both promastigote and intracellular amastigote forms of L. amazonensis. nih.govnih.gov The mechanism appears to involve intense mitochondrial alterations in the parasite, including mitochondrial swelling and hyperpolarization, leading to cellular collapse without rupturing the cell membrane. nih.govnih.gov
Quinoxaline 1,4-di-N-oxide derivatives have also been extensively studied. mdpi.com A cyclohexyl derivative with a chlorine substituent at the R7 position showed potent activity against L. amazonensis (IC₅₀ of 2.5 µM), while a 3-chloropropyl derivative was highly active against L. infantum (IC₅₀ of 0.7 µM). mdpi.com Further research identified that ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives also possess leishmanicidal activity, with the presence of methoxy (B1213986) groups being important for the activity. researchgate.net Specifically, (2E)-3-(3,4,5-trimethoxy-phenyl)-1-(3,6,7-trimethyl-1,4-dioxy-quinoxalin-2-yl)-propenone was the most active compound against L. amazonensis amastigotes. researchgate.netbioline.org.br While some 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives showed good activity against L. infantum, their toxicity to VERO cells was correlated with their leishmanicidal properties. mdpi.com
Research has established the potential of quinoxaline derivatives as agents against trypanosomatid parasites, including Trypanosoma cruzi (the cause of Chagas disease) and Trypanosoma brucei (the cause of African trypanosomiasis). unav.eduusp.brnih.gov Quinoxaline 1,4-di-N-oxide derivatives have been a particular focus. nih.govfrontiersin.org Key structural requirements for trypanocidal activity include the presence of the N-oxide group and electron-withdrawing substituents on the quinoxaline ring. unav.edu The mechanism of action may involve reductive metabolism and the inhibition of mitochondrial dehydrogenases. frontiersin.org
Several studies have identified highly potent compounds. A series of 2-chloro-3-methylsulfoxylsulfonyl and 2-chloro-3-methylsulfinyl quinoxalines were found to be particularly effective, with some derivatives being more active than the reference drugs. usp.brnih.gov In another study, four derivatives of propyl and isopropyl quinoxaline-7-carboxylate 1,4-di-N-oxide showed activity against T. cruzi trypomastigotes, with compound T-085 being identified as a lead compound that may act by inhibiting the parasite's trypanothione (B104310) reductase. mdpi.com While 2,3-diarylsubstituted quinoxalines were not universally active, they did show efficacy against T. brucei and intracellular amastigotes of T. cruzi. usp.brnih.gov
| Compound/Derivative Class | Target Parasite | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Cyclohexyl derivative (R7=Cl) | L. amazonensis | 2.5 µM | mdpi.com |
| 3-Chloropropyl derivative (R7=Cl) | L. infantum | 0.7 µM | mdpi.com |
| LSPN329 | L. amazonensis promastigotes | 5.3 µM | nih.gov |
| LSPN329 | L. amazonensis amastigotes | 16.3 µM | nih.gov |
| LSPN331 | L. amazonensis promastigotes | 30.0 µM | nih.gov |
| LSPN331 | L. amazonensis amastigotes | 19.3 µM | nih.gov |
| T-085 | T. cruzi (NINOA) trypomastigotes | 59.9 µM | mdpi.com |
| T-085 | T. cruzi (INC-5) trypomastigotes | 73.02 µM | mdpi.com |
Anti-inflammatory Properties and Mechanisms
Quinoxaline derivatives have emerged as a class of compounds with significant anti-inflammatory potential, acting through various mechanisms to modulate inflammatory pathways. nih.govbenthamdirect.combenthamscience.com Their anti-inflammatory effects are often attributed to their ability to inhibit key inflammatory modulators. nih.govbenthamscience.com
One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. nih.govbenthamscience.com Additionally, these derivatives can suppress the expression of pro-inflammatory cytokines. nih.govbenthamscience.com The inhibitory action extends to critical signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the p38 mitogen-activated protein kinase (p38 MAPK) pathway, both of which play pivotal roles in the inflammatory response. nih.govbenthamdirect.com
Research has also explored the role of quinoxaline derivatives as inhibitors of lipoxygenase (LOX), another enzyme family involved in the production of pro-inflammatory leukotrienes from arachidonic acid. unav.edu Several quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have demonstrated promising in vitro inhibition of soybean lipoxygenase. unav.edu Notably, compound 7b , a potent lipoxygenase inhibitor, also showed a significant in vivo anti-inflammatory effect (41% inhibition) in a carrageenan-induced edema model, an effect comparable to the standard anti-inflammatory drug indomethacin (B1671933) (47% inhibition). unav.edu This dual activity of inhibiting LOX and possessing antioxidant properties highlights a comprehensive approach to combating inflammation. unav.edu
The development of new quinoxaline analogues is driven by structure-activity relationship (SAR) analyses, which help identify the critical structural features necessary for optimal anti-inflammatory activity. nih.govbenthamscience.com These studies provide a foundation for designing novel derivatives with enhanced efficacy and better safety profiles for treating inflammatory conditions. benthamdirect.com
Neuropharmacological Investigations (e.g., Anticonvulsant, Analgesic, Antidepressant, Cholinesterase Inhibition)
Quinoxaline-based structures have been the subject of extensive neuropharmacological research, revealing a wide spectrum of activities targeting the central nervous system.
Anticonvulsant and Anxiolytic Activity: Several studies have highlighted the anticonvulsant and anxiolytic potential of quinoxalinone derivatives. oauife.edu.ngresearchgate.netpsu.edu In one study, eight newly synthesized quinoxalinone derivatives were evaluated, with 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione and N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide showing significant anticonvulsant effects. oauife.edu.ngresearchgate.net The latter compound also demonstrated potent anxiolytic and CNS depressant (sedative) activities at low doses. oauife.edu.ngresearchgate.netmdpi.com Another compound, 6-nitro-1,4-dihydroquinoxaline-2,3-dione , exhibited a better anxiolytic effect at 30 mg/kg than the standard drug diazepam at 1 mg/kg. oauife.edu.ngresearchgate.net Quinoxaline sulfonamide derivative 84 showed a 100% protective effect against leptazol- and strychnine-induced convulsions. mdpi.com None of the compounds tested in one particular study showed analgesic effects. oauife.edu.ngresearchgate.net
Cholinesterase Inhibition: A significant focus of neuropharmacological research on quinoxaline derivatives has been their role as cholinesterase inhibitors, which is a key strategy in managing Alzheimer's disease. nih.govmdpi.com Alzheimer's is associated with reduced levels of the neurotransmitter acetylcholine, and inhibiting the enzymes that break it down—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—can help manage symptoms. nih.gov
Multiple series of quinoxaline derivatives have been synthesized and found to be potent and often selective inhibitors of these enzymes. nih.govmdpi.com One series of 17 derivatives was found to be selective inhibitors of BChE, with compounds 6 and 7 showing the most activity, with IC₅₀ values comparable to the standard drug galantamine. nih.govresearchgate.net Another study synthesized twelve quinoxaline derivatives that all showed potent inhibitory activity against AChE, with IC₅₀ values ranging from 0.077 to 50.080 µM. mdpi.com The most potent compound in this series, 2,3-Dimethylquinoxalin-6-amine (6c) , had a higher potency than the reference drugs tacrine (B349632) and galantamine. mdpi.com Styrylquinoxalin-2(1H)-ones and sulfanoquinoxaline-2,3-dione hydrazones have also been investigated as cholinesterase inhibitors, showing good inhibitory activities. researchgate.netsemanticscholar.org Enzyme kinetic studies revealed that some of these derivatives act as mixed-type inhibitors of AChE. mdpi.com
| Compound | Target Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 6 | BChE | 7.7 ± 1.0 µM | nih.govresearchgate.net |
| Compound 7 | BChE | 9.7 ± 0.9 µM | nih.govresearchgate.net |
| Galantamine (Standard) | BChE | 6.6 ± 0.38 µM | nih.govresearchgate.net |
| 2,3-Dimethylquinoxalin-6-amine (6c) | AChE | 0.077 µM | mdpi.com |
| Tacrine (Standard) | AChE | 0.11 µM | mdpi.com |
| Galanthamine (Standard) | AChE | 0.59 µM | mdpi.com |
| Quinoxaline (3a) | AChE | 13.22 µM | mdpi.com |
Other Reported Biological Activities (e.g., Antithrombotic, Antioxidant, Antidiabetic)
No research data is available for the antithrombotic, antioxidant, or antidiabetic activities of this compound.
Advanced Applications and Materials Science Contributions of Quinoxalinone Frameworks
Applications in Organic Light-Emitting Devices (OLEDs) and Optoelectronic Materials
Quinoxaline (B1680401) derivatives are recognized for their utility in organic light-emitting devices (OLEDs) and other optoelectronic applications. benthamdirect.comresearchgate.net Their electron-accepting nature makes them suitable components in various layers of an OLED stack. Novel quinoxaline derivatives have been developed that exhibit luminescence and rigidity, contributing to a higher glass transition temperature (Tg) and improved thermal stability of the device. google.com These characteristics are crucial for the longevity and performance of OLEDs.
These compounds can function as materials for the hole transporting layer, as a host or guest in the emitting layer, or in the electron transporting layer of an OLED. google.com For instance, a bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been synthesized and investigated as a yellow host material in phosphorescent OLEDs (PHOLEDs), demonstrating both good electron and hole transport properties. researchgate.net Furthermore, to achieve blue-shifted emissions, which is a significant challenge in OLED technology, cyclohexane (B81311) has been fused to the quinoxaline structure to reduce the electron-withdrawing capacity and conjugation of the acceptor. nih.gov This strategy has led to the development of blue to cyan fluorescent emitters with high photoluminescence quantum yields. nih.gov
Thermally activated delayed fluorescence (TADF) materials are at the forefront of next-generation emitters for OLEDs, and quinoxaline-based TADF compounds have been designed and synthesized for this purpose. researchgate.net In one study, different donor-acceptor-donor (D-A-D) and donor-π-bridge-acceptor-π-bridge-donor (D-π-A-π-D) systems based on a quinoxaline acceptor were compared, revealing a significant luminescence shift from 539 nm to 671 nm with an extension of the conjugation length. researchgate.net These materials have demonstrated high external quantum efficiencies in both non-doped and doped OLED devices. researchgate.net
A pyrazino[2,3‐g]quinoxaline carbazole (B46965) derivative with a nonplanar donor–acceptor–donor (D‐A‐D) architecture has been shown to be a solution-processable emitter for high-efficiency yellow and white OLEDs. bohrium.com Host-guest OLEDs fabricated with this material exhibited a maximum external quantum efficiency of 8.0%. bohrium.com
Table 1: Performance of Quinoxaline-Based OLEDs
| Emitter/Host Material | Device Type | Emission Color | Maximum External Quantum Efficiency (EQE) |
|---|---|---|---|
| TPA-TTPZ (emitter) | Sensitized OLED | Deep-Blue (449 nm) | 6.1% nih.gov |
| TPA-TTPZ (emitter) | Nonsensitized OLED | Blue (468 nm) | 5.1% nih.gov |
| DCQ (host) based D-π-A-π-D system | Fluorescent OLED | Deep Red | 4.5% (non-doped) researchgate.net |
| DCQ (host) based D-π-A-π-D system | Fluorescent OLED | Not Specified | 7% (doped into exciplex host) researchgate.net |
Development of Quinoxaline-Containing Polymers for Advanced Materials (e.g., Thermal Stability, Low Band Gap)
Quinoxaline-containing polymers are noted for their applicability in optical devices, a consequence of their thermal stability and low band gap. benthamdirect.comresearchgate.net These properties are highly desirable for advanced materials used in organic electronics. The synthesis of polymers incorporating the quinoxaline moiety has been a subject of extensive research. benthamdirect.com
A study focused on two new alkoxy-substituted quinoxaline (Qx)-based copolymers, PBDTQx and PBDTPz, which were designed for photovoltaic applications. nih.gov A key structural difference—the replacement of two methyl groups on the quinoxaline unit with a fused benzene (B151609) ring—led to a systematic evaluation of the polymers' properties. nih.gov This modification influences the UV-Vis absorption, thermal stability, and energy levels of the polymers. nih.gov
Side-chain engineering of benzodithiophene-fluorinated quinoxaline low-band-gap copolymers has been explored to enhance the performance of polymer solar cells. nih.gov The degree of branching and the dimensionality of the side chains were found to systematically affect the thermal stability, optical absorption, energy levels, and molecular packing of the copolymers. nih.gov For instance, linear and 2D conjugated side chains were found to improve thermal stabilities and optical absorptions. nih.gov
The effect of fluorination on the properties of quinoxaline-based semiconducting polymers has also been investigated. acs.org A novel fluorinated quinoxaline-based acceptor was copolymerized with a benzodithiophene derivative to create a low band gap polymer, PBDT-QxF. acs.org Compared to its non-fluorinated counterpart, PBDT-QxF demonstrated superior thermal and oxidative stability. acs.org Fluorination was also found to induce crystalline domains in the solid state, which is beneficial for charge transport. acs.org
Table 2: Properties of Quinoxaline-Containing Polymers
| Polymer | Key Feature | Impact on Properties |
|---|---|---|
| PBDTQx/PBDTPz | Fused benzene ring on quinoxaline | Influences UV-Vis absorption, thermal stability, energy levels nih.gov |
| Benzodithiophene-fluorinated quinoxaline copolymers | Side-chain engineering | Affects thermal stability, optical absorption, energy levels, molecular packing nih.gov |
Role in Molecular Recognition and Design of Macrocyclic Receptors
The quinoxaline scaffold plays a crucial role in the design of molecular sensors and electronic devices, including macrocyclic receptors for molecular recognition. researchgate.net These structures, often referred to as cavitands, are synthetic organic compounds with enforced cavities of molecular dimensions that can bind to specific guest molecules. unipr.it
Quinoxaline-based cavitands have demonstrated notable complexation properties towards aromatic compounds. unipr.it The molecular recognition is driven by non-covalent interactions such as π-π stacking between the electron-rich cavity of the host and the aromatic guest, as well as CH-π interactions. unipr.it For example, tetra- and tri-quinoxaline cavitands have been shown to recognize C60 fullerene with high binding constants, forming stable 1:1 supramolecular complexes. tandfonline.com
A new, deep quinoxaline-based cavitand receptor, DeepQxCav, has been synthesized and its 1:1 supramolecular complex with benzene has been analyzed. iucr.org The benzene guest is held within the cavitand's cavity through C—H⋯π interactions and dispersion forces. iucr.org The design of these macrocyclic receptors can be tuned by modifying the bridging units connecting the phenolic hydroxyl groups of a resorcinarene (B1253557) scaffold, which in turn defines the complexation properties of the cavity. iucr.org
Corrosion Inhibition Studies and Mechanisms
Quinoxaline derivatives have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. najah.eduemerald.com Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective layer that acts as a barrier against corrosive agents. emerald.com This adsorption is facilitated by the presence of electron-rich functional groups and heterocyclic atoms within the quinoxaline structure. emerald.com
The anticorrosive properties of several (E)-3-styrylquinoxalin-2(1H)-one derivatives have been analyzed using techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy. najah.edu These studies revealed that the inhibitors function as mixed-type compounds, and their inhibition efficiency increases with concentration. najah.edu The adsorption of these compounds on the mild steel surface was found to follow the Langmuir isotherm model. najah.edu
New 8-hydroxyquinoline-bearing quinoxaline derivatives have also been tested as corrosion inhibitors for mild steel in HCl, with one compound achieving an inhibition performance of 96% at a concentration of 5 × 10⁻³ mol/L. mdpi.com Quantum chemical calculations and Monte Carlo simulations have been employed to understand the adsorption mechanism, suggesting that the inhibitors have a tendency to be protonated in the acidic medium, which is consistent with experimental findings. acs.org The presence of the quinoxaline moiety, along with other electronic properties, enhances the molecules' ability to interact with the iron surface. mdpi.com
Table 3: Corrosion Inhibition Efficiency of Quinoxaline Derivatives on Mild Steel in HCl
| Inhibitor | Concentration | Inhibition Efficiency | Reference |
|---|---|---|---|
| Q1 (8-hydroxyquinoline-bearing quinoxaline) | 5 × 10⁻³ mol/L | 96% | mdpi.com |
| Q2 (8-hydroxyquinoline-bearing quinoxaline) | 5 × 10⁻³ mol/L | 89% | mdpi.com |
| PQDPP (quinoxalin-6-yl derivative) | Not Specified | Best among three tested compounds | acs.org |
Fluorescent Properties and Potential for Bioimaging or Sensing Applications
While widely exploited for their biological activities, the fluorescent properties of quinoxalinones have been less explored until more recently. researchgate.net The inherent fluorescence of the quinoxalinone core makes it a promising scaffold for the development of fluorescent probes for bioimaging and sensing applications.
A novel enzyme-triggered domino reaction that produces strongly fluorescent quinoxalin-2(1H)-one-based heterocycles has been described. chemrxiv.org This reaction demonstrates an outstanding fluorescence "OFF-ON" response, paving the way for the practical application of this type of "covalent-assembly" based fluorescent probe in sensing and bioimaging. chemrxiv.org
Furthermore, a series of red to near-infrared emitting fluorescent probes with a quinoxalinone skeleton, named QNO-ADs, have been designed for the detection of amyloid-β plaques, which are associated with Alzheimer's disease. acs.org These probes exhibit excellent optical properties and high binding affinity to Aβ aggregates. acs.org One of the most promising candidates, QNO-AD-3, was able to cross the blood-brain barrier and showed a long retention time in the brain, allowing for in vivo imaging of Aβ plaques. acs.org
A quinoxalinone derivative capable of lactam-lactim tautomerization has been designed as a fluorescent probe for the dual sensing of cations (Li⁺ and Na⁺) and anions (F⁻, Cl⁻, Br⁻, and CH₃COO⁻) in organic solvents. acs.org The presence of these ions promotes a conversion between the lactam and lactim forms, resulting in a change in the fluorescence emission. acs.org
The introduction of an ortho-methoxyl group has been explored as a strategy to enhance the fluorescence and induce a bathochromic (red) shift in probes for cysteine detection, demonstrating the tunability of the photophysical properties of quinoxalinone-based sensors. sci-hub.se
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
